molecular formula C12H15NO7 B3242068 2-Nitrophenyl beta-L-fucopyranoside CAS No. 150025-35-7

2-Nitrophenyl beta-L-fucopyranoside

Cat. No.: B3242068
CAS No.: 150025-35-7
M. Wt: 285.25 g/mol
InChI Key: SWRPIVXPHLYETN-SQKFTNEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl beta-L-fucopyranoside typically involves the reaction of 2-nitrophenol with beta-L-fucopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl beta-L-fucopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using fucosidases at optimal pH and temperature conditions.

    Reduction: Hydrogen gas and palladium on carbon catalyst under mild pressure and temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 2-nitrophenol and beta-L-fucose.

    Reduction: 2-aminophenyl beta-L-fucopyranoside.

    Substitution: Various substituted phenyl beta-L-fucopyranosides depending on the nucleophile used.

Mechanism of Action

The primary mechanism of action of 2-Nitrophenyl beta-L-fucopyranoside involves its hydrolysis by fucosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and beta-L-fucose . This reaction is often monitored by measuring the absorbance of 2-nitrophenol, which provides a quantitative measure of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl beta-D-fucopyranoside: Similar in structure but with a different configuration of the fucose moiety.

    2-Nitrophenyl beta-D-galactopyranoside: Similar nitrophenyl group but with a different sugar moiety.

    4-Nitrophenyl alpha-L-fucopyranoside: Similar nitrophenyl group but with an alpha configuration of the fucose moiety.

Uniqueness

2-Nitrophenyl beta-L-fucopyranoside is unique due to its beta-L-fucose configuration, which makes it a specific substrate for beta-L-fucosidases. This specificity is crucial for studying the activity and kinetics of these enzymes in various research applications.

Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRPIVXPHLYETN-SQKFTNEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenyl beta-L-fucopyranoside
Reactant of Route 2
Reactant of Route 2
2-Nitrophenyl beta-L-fucopyranoside
Reactant of Route 3
Reactant of Route 3
2-Nitrophenyl beta-L-fucopyranoside
Reactant of Route 4
Reactant of Route 4
2-Nitrophenyl beta-L-fucopyranoside
Reactant of Route 5
Reactant of Route 5
2-Nitrophenyl beta-L-fucopyranoside
Reactant of Route 6
Reactant of Route 6
2-Nitrophenyl beta-L-fucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.